molecular formula C13H9BrClNO B5676156 3-bromo-N-(2-chlorophenyl)benzamide

3-bromo-N-(2-chlorophenyl)benzamide

Cat. No.: B5676156
M. Wt: 310.57 g/mol
InChI Key: BKPBDFBQQGBYBP-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-chlorophenyl)benzamide (CAS: Not explicitly provided; referred to as ZINC33268577 in computational studies) is a halogenated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 3-position and an N-linked 2-chlorophenyl group.

Properties

IUPAC Name

3-bromo-N-(2-chlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPBDFBQQGBYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-chlorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(2-chlorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-chlorophenyl)benzamide is not well-documented. like other benzamide derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Features :

  • Core Structure : Benzamide backbone with a bromine substituent at position 2.
  • N-Substituent : 2-Chlorophenyl group, contributing to steric and electronic effects.
  • Hydrogen Bonding: One H-bond donor (amide NH) and five H-bond acceptors (amide carbonyl oxygen, bromine, and chlorophenyl chlorine) .
  • Rotatable Bonds : Five, providing moderate conformational flexibility .

Crystallographic studies on related N-(2-chlorophenyl)benzamides reveal that the amide group can exhibit significant distortion (up to 65° from the aromatic plane), which disrupts intramolecular N–H⋯Cl hydrogen bonding in favor of intermolecular N–H⋯O interactions .

Comparison with Structurally Similar Compounds

VEGFR-2 Inhibitor Candidates

A computational study compared 3-bromo-N-(2-chlorophenyl)benzamide with ZINC1162830 and tivozanib (a clinically approved VEGFR-2 inhibitor). Key differences are summarized below:

Property This compound ZINC1162830 Tivozanib
H-Bond Donors 1 1 2
H-Bond Acceptors 5 5 7
Rotatable Bonds 5 7 6
Shape Similarity (Tanimoto) 0.803 vs. tivozanib 0.736 vs. tivozanib Reference
Color Similarity (Tanimoto) 0.256 vs. tivozanib 0.218 vs. tivozanib Reference

Key Findings :

  • The reduced color similarity (0.256) reflects divergent electronic properties, likely due to bromine/chlorine vs. tivozanib’s heterocyclic substituents .

Bromo-Substituted Anticonvulsants

The compound MH-B1T2 (2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide) shares structural motifs with this compound but incorporates a thiadiazole ring.

Property This compound MH-B1T2
Substituents 3-Br, N-2-chlorophenyl 5-Br, N-2-chlorophenyl-thiadiazole
Biological Activity VEGFR-2 inhibition (predicted) Anticonvulsant (100% protection at 60 mg/kg)
Key Feature Halogenated benzamide Thiadiazole-benzamide hybrid

Key Findings :

  • Bromine substitution enhances activity in both compounds, but MH-B1T2’s thiadiazole moiety likely improves blood-brain barrier penetration, making it effective against pentylenetetrazole-induced seizures .

Substituent Effects on Hydrogen Bonding and Solubility

  • N-(2-Chlorophenyl)benzamide Derivatives :

    • In N-(2-chlorophenyl)-4-chlorobenzamide, the amide group’s distortion prevents intramolecular N–H⋯Cl bonding, favoring intermolecular N–H⋯O interactions. This reduces solubility compared to planar analogs .
    • In contrast, N-(3-bromophenyl)-3,4,5-trimethoxybenzamide adopts a coplanar conformation, enabling stronger intramolecular interactions and higher crystallinity .
  • 3-Bromo-N-(pyridin-2-yl)benzamide :

    • Replacing the 2-chlorophenyl group with pyridine increases H-bond acceptor count (pyridine N vs. Cl) and enhances solubility in polar solvents .

Impact of Additional Substituents

  • 5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide :
    • Incorporation of a coumarin moiety introduces π-π stacking capabilities, which may enhance binding to aromatic enzyme pockets .

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